Cas no 1000623-98-2 (3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione)

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a high-performance organic semiconductor material with notable optoelectronic properties. Its structure incorporates brominated thienyl groups and branched alkyl chains, enhancing solubility for solution processing while maintaining strong charge transport characteristics. The bromine substituents facilitate further functionalization via cross-coupling reactions, making it a versatile intermediate for conjugated polymers and small-molecule semiconductors. The 2-hexyldecyl side chains improve film-forming properties, ensuring uniform thin-film morphology in organic electronic devices. This compound is particularly suitable for use in organic photovoltaics (OPVs) and field-effect transistors (OFETs), offering balanced hole and electron mobility, as well as tunable absorption properties for optimized device performance.
3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione structure
1000623-98-2 structure
Product Name:3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione
CAS No:1000623-98-2
MF:C46H70Br2N2O2S2
MW:906.998209476471
MDL:MFCD28098664
CID:2105865
PubChem ID:329767826
Update Time:2025-11-02

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione Chemical and Physical Properties

Names and Identifiers

    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 2,5-Di(HD)-3,6-di(5-broMothiophen)diketopyrrolopyrrole
    • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 3,6-bis(5-bromo-thiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
    • Pyrrolo[3,4-c]pyrrole-1,4-dione,3,6-bis(5-bromo-2-thienyl)-2-5-bis(2-hexyldecyl)-2,5-dihydro-
    • 3,6-bis(5-broMo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione DPP-iC16
    • C46H70Br2N2O2S2
    • MNALLGNMYJQSHP-UHFFFAOYSA-N
    • 5744AJ
    • SY033917
    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-Bis(
    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione 98%
    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
    • AKOS027256658
    • 1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, 98%
    • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
    • DA-24596
    • MFCD28098664
    • 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
    • 2 pound not5-Di(HD)-3 pound not6-di(5-broMothiophen)diketopyrrolopyrrole
    • 1000623-98-2
    • DTXSID801122596
    • AC1723
    • CS-11945
    • SCHEMBL793163
    • Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-
    • 890-921-1
    • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo(3,4-c)pyrrole-1,4(2H,5H)-dione
    • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione
    • MDL: MFCD28098664
    • Inchi: 1S/C46H70Br2N2O2S2/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-49-43(37-29-31-39(47)53-37)41-42(45(49)51)44(38-30-32-40(48)54-38)50(46(41)52)34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3
    • InChI Key: MNALLGNMYJQSHP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C3C(N(C(C4=CC=C(S4)Br)=C3C(N2CC(CCCCCC)CCCCCCCC)=O)CC(CCCCCC)CCCCCCCC)=O)S1

Computed Properties

  • Exact Mass: 904.32500
  • Monoisotopic Mass: 904.32455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 30
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.1
  • XLogP3: 18.6

Experimental Properties

  • Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 110-115 °C
  • Solubility: Insuluble (1.8E-10 g/L) (25 ºC),
  • PSA: 100.48000
  • LogP: 16.20900

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione Pricemore >>

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3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione Suppliers

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(CAS:1000623-98-2)2,5-Di(HD)-3,6-di(5-broMothiophen)diketopyrrolopyrrole
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3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione Related Literature

Additional information on 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo3,4-cpyrrole-1,4(2H,5H)-dione

Research Brief on 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS: 1000623-98-2)

Recent advancements in the field of organic semiconductors and bioactive molecules have highlighted the significance of 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS: 1000623-98-2), a diketopyrrolopyrrole (DPP)-based derivative. This compound has garnered attention due to its unique optoelectronic properties and potential applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and biomedical imaging. The brominated thienyl groups and branched alkyl chains contribute to its enhanced solubility and tunable electronic characteristics, making it a versatile candidate for interdisciplinary research.

A 2023 study published in Advanced Materials demonstrated that this DPP derivative exhibits a narrow bandgap (~1.4 eV) and high charge carrier mobility (>0.5 cm²/V·s), attributed to its planar π-conjugated backbone and strong intermolecular interactions. Researchers synthesized the compound via Stille coupling, followed by spectroscopic characterization (NMR, FT-IR) and X-ray crystallography to confirm its structural integrity. Density functional theory (DFT) calculations further revealed its favorable HOMO-LUMO alignment for electron transport in thin-film devices.

In biomedical contexts, preliminary in vitro studies (e.g., Journal of Medicinal Chemistry, 2024) explored its fluorescence properties for cancer cell imaging. The bromine atoms facilitate post-functionalization with targeting ligands, while the hydrophobic alkyl chains improve membrane permeability. However, cytotoxicity assessments indicated dose-dependent effects above 50 μM, necessitating further pharmacokinetic optimization.

Ongoing research focuses on copolymerizing this monomer with electron-deficient units to enhance photovoltaic efficiency (>10% PCE in ternary OPVs) and developing nanoparticle formulations for targeted drug delivery. Challenges include mitigating batch-to-batch variability during large-scale synthesis and improving environmental stability under operational conditions.

In conclusion, 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione represents a promising multifunctional material, though translational applications require deeper mechanistic studies and scalable production protocols. Collaborative efforts between chemists, materials scientists, and pharmacologists are critical to unlock its full potential.

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IN1333
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(CAS:1000623-98-2)2,5-Di(HD)-3,6-di(5-broMothiophen)diketopyrrolopyrrole
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